molecular formula C20H23NO B14516231 3-Hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one CAS No. 62524-09-8

3-Hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14516231
CAS No.: 62524-09-8
M. Wt: 293.4 g/mol
InChI Key: OILLRFLYMHJOHO-UHFFFAOYSA-N
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Description

3-Hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one is a compound belonging to the class of oxindoles Oxindoles are a group of compounds characterized by a bicyclic structure consisting of an indole fused with a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of N-phenylglycine derivatives with hexyl halides under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a polar solvent like ethanol or dimethyl sulfoxide. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired oxindole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxindoles, hydroxy derivatives, and other functionalized compounds that retain the core oxindole structure .

Scientific Research Applications

3-Hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one is unique due to the presence of both hexyl and phenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

62524-09-8

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

3-hexyl-3-phenyl-1H-indol-2-one

InChI

InChI=1S/C20H23NO/c1-2-3-4-10-15-20(16-11-6-5-7-12-16)17-13-8-9-14-18(17)21-19(20)22/h5-9,11-14H,2-4,10,15H2,1H3,(H,21,22)

InChI Key

OILLRFLYMHJOHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=CC=CC=C2NC1=O)C3=CC=CC=C3

Origin of Product

United States

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